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Introduction
Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived steroidal

progestin. As the first orally active progestin, it marked a significant milestone in hormone

therapy. This technical guide provides a comprehensive overview of the biological activity of

anhydrohydroxyprogesterone, focusing on its receptor binding profile, hormonal activities, and

pharmacokinetic properties. The information is presented to aid researchers and professionals

in drug development in understanding the core characteristics of this compound.

Mechanism of Action
Anhydrohydroxyprogesterone exerts its biological effects primarily by acting as an agonist at

the progesterone receptor (PR).[1][2] Upon binding, the receptor-ligand complex undergoes a

conformational change, translocates to the nucleus, and modulates the transcription of target

genes, leading to the physiological effects characteristic of progestogens. Its activity profile is

not limited to the progesterone receptor; it also interacts with other steroid hormone receptors,

contributing to its overall biological effects.

Receptor Binding and Hormonal Activity
The biological activity of anhydrohydroxyprogesterone is defined by its affinity for various

steroid hormone receptors. The following tables summarize the available quantitative data on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7769975?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Ethisterone
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ethisterone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its binding affinity and functional activity.

Progestogenic Activity
Anhydrohydroxyprogesterone is classified as a relatively weak progestogen.[1] Its affinity for

the progesterone receptor is approximately 44% of that of endogenous progesterone.[1]

Clinically, a total dose of 200 to 700 mg administered over 10 to 14 days is required to induce

endometrial transformation in women.[1] In comparative studies, it has been shown to be

approximately 20 times less potent than norethisterone.[1]

Parameter Value Reference Compound

Relative Binding Affinity (RBA)

for Progesterone Receptor
~44% Progesterone

Endometrial Transformation

Dosage (Human)

200 - 700 mg (total over 10-14

days)
-

Relative Potency ~5% Norethisterone

Table 1: Progestogenic Activity of Anhydrohydroxyprogesterone

Androgenic Activity
Anhydrohydroxyprogesterone exhibits weak androgenic properties. In vitro studies have shown

that its potency in activating the androgen receptor (AR) is comparable to that of norethisterone

based on their half-maximal effective concentration (EC50) values.[1] However, in functional

assays, its androgenic activity is considered weak.[1] Interestingly, when administered with

dihydrotestosterone (DHT) in animal models, anhydrohydroxyprogesterone has demonstrated

anti-androgenic effects.[1] Its 5α-reduced metabolite, 5α-dihydroethisterone, possesses even

weaker androgenic activity.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://en.wikipedia.org/wiki/Ethisterone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Observation

In Vitro Androgen Receptor Activation (EC50) Equipotent to Norethisterone

In Vivo Androgenic Activity Weak

Interaction with Dihydrotestosterone (DHT) Anti-androgenic in animal models

5α-dihydroethisterone Activity
Reduced androgenic activity compared to

parent compound

Table 2: Androgenic and Anti-androgenic Profile of Anhydrohydroxyprogesterone

Estrogenic and Anti-Estrogenic Activity
In contrast to its structural analog norethisterone, which can be aromatized to the potent

estrogen ethinylestradiol, anhydrohydroxyprogesterone does not appear to have significant

estrogenic activity in humans.[1] Studies have shown that its administration is not associated

with an increase in urinary estrogen excretion.[1] While some estrogenic effects were observed

in the uterus and vagina of rats, these were not replicated in human subjects, even at high

doses.[1] There is a lack of quantitative data regarding its potential anti-estrogenic activity.

Parameter Observation

Estrogenic Activity in Humans Little to none observed

Aromatization to Estrogenic Metabolites Not detected in vivo

Anti-Estrogenic Activity Data not available

Table 3: Estrogenic and Anti-Estrogenic Profile of Anhydrohydroxyprogesterone

Pharmacokinetics
Anhydrohydroxyprogesterone was the first orally bioavailable progestin.[1] It can also be

administered sublingually.
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Parameter Value

Oral Bioavailability Good (observed in rats)

Routes of Administration Oral, Sublingual

Plasma Half-life 3 - 6 hours

Metabolism Hepatic

Table 4: Pharmacokinetic Properties of Anhydrohydroxyprogesterone

Signaling Pathways
The primary signaling pathway for anhydrohydroxyprogesterone is through the nuclear

progesterone receptor. The general mechanism involves ligand binding, receptor dimerization,

nuclear translocation, and binding to progesterone response elements (PREs) on DNA to

regulate gene transcription.
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Caption: Classical Progesterone Receptor Signaling Pathway for

Anhydrohydroxyprogesterone.

Experimental Protocols
The characterization of the biological activity of anhydrohydroxyprogesterone relies on a variety

of in vitro and in vivo assays. Below are generalized workflows for key experimental protocols.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of anhydrohydroxyprogesterone to a

specific receptor.

Preparation
Incubation

Separation & Measurement Data Analysis

Receptor
Preparation

(e.g., cell lysate)

Incubate Receptor,
Radioligand, and

varying concentrations
of Anhydrohydroxy-

progesterone

Radiolabeled
Ligand

Anhydrohydroxy-
progesterone

(unlabeled competitor)

Separate bound from
free radioligand
(e.g., filtration)

Measure radioactivity
of bound fraction

Plot % inhibition
vs. concentration

Calculate IC50
and/or Ki

Click to download full resolution via product page

Caption: Workflow for a Competitive Radioligand Binding Assay.

Hershberger Assay for Androgenic and Anti-Androgenic
Activity
This in vivo assay assesses the androgenic and anti-androgenic potential of a substance in

castrated male rats.
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Caption: Workflow for the Hershberger Assay.

Conclusion
Anhydrohydroxyprogesterone (ethisterone) is a synthetic progestin with weak progestogenic

and androgenic activities. Its primary mechanism of action is through the progesterone

receptor. Unlike some other progestins, it does not appear to have significant estrogenic

activity in humans. While it was a historically important compound as the first orally active

progestin, more potent and selective progestins have largely replaced it in clinical use. Further
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research to fully quantify its anti-androgenic and potential anti-estrogenic effects, as well as

more detailed pharmacokinetic studies, would provide a more complete understanding of its

biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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